![molecular formula C8H9F2N3O B2390323 N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305297-52-1](/img/structure/B2390323.png)
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are important areas of research.
Wirkmechanismus
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide acts as a dual inhibitor of the enzymes HDAC6 and HSP90, which are involved in various cellular processes including protein folding, degradation, and transport. By inhibiting these enzymes, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide disrupts the normal functioning of cancer cells and immune cells, leading to cell death or immune modulation.
Biochemical and Physiological Effects:
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of immune cell function, and neuroprotection in animal models of neurodegenerative diseases. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its dual inhibition of HDAC6 and HSP90, which allows for a more targeted approach to cancer therapy and immune modulation. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its relatively low potency compared to other HDAC6 and HSP90 inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. One area of focus is the development of more potent analogs of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide that can be used in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide and its effects on various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide in humans, and to determine its potential as a therapeutic agent in various medical fields.
Synthesemethoden
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide can be synthesized by reacting 1-(2,2-Difluoroethyl)pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with propargylamine to yield N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been studied for its potential therapeutic applications in various medical fields, including oncology, neurology, and immunology. In preclinical studies, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has shown promise as an inhibitor of cancer cell growth and as a modulator of immune cell function. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-2-8(14)11-7-3-4-13(12-7)5-6(9)10/h2-4,6H,1,5H2,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPDNOUFPEPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN(C=C1)CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

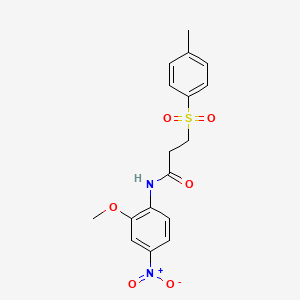
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
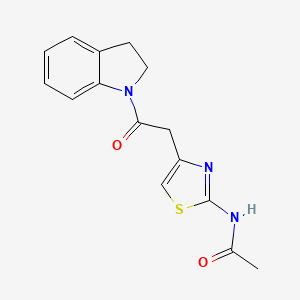
![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)



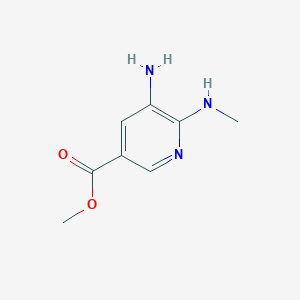
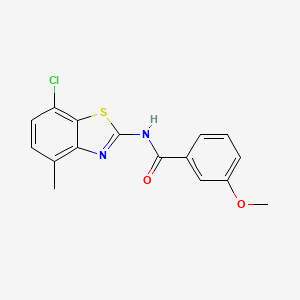
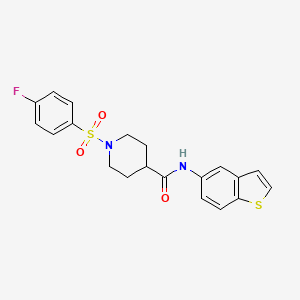
![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)